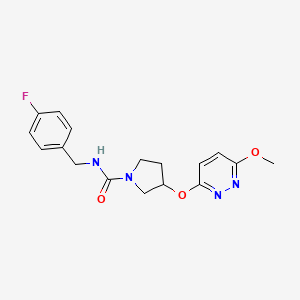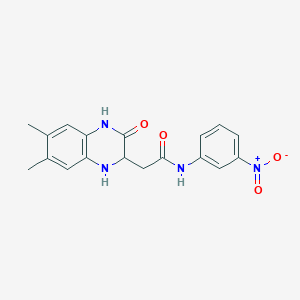
2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)inden-1-one is a useful research compound. Its molecular formula is C24H21NO3 and its molecular weight is 371.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescence Enhancement through N-phenyl Substitutions
One area of study involves the synthesis and analysis of compounds related to 2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)inden-1-one, demonstrating how N-phenyl substitutions can lead to enhanced fluorescence properties. This effect, known as the "amino conjugation effect," results in a more planar ground-state geometry, red-shifted absorption and fluorescence spectra, and higher fluorescence quantum yields due to the larger charge-transfer character of the fluorescent excited state. This finding suggests potential applications in fluorescent materials and optical devices Yang, J.-S., Chiou, S.-Y., & Liau, K.-L. (2002). Journal of the American Chemical Society.
Synthesis and Crystallographic Investigations
Research into the synthesis and crystallographic characterization of compounds structurally related to this compound has yielded insights into their molecular structure and potential chemical reactivity. For example, studies on Schiff base ligands derived from 3,4-dimethoxyphenyl derivatives have revealed complex crystal structures, suggesting applications in material science and molecular engineering Hayvalı, Z., Unver, H., & Svoboda, I. (2010). Acta chimica Slovenica.
Antioxidant Activity of Methoxy- and Hydroxyl-substituted Compounds
Compounds structurally similar to this compound have been synthesized and tested for their antioxidant activity. These studies have shown that specific structural modifications can enhance their ability to scavenge free radicals, indicating potential applications in pharmaceuticals and nutraceuticals designed to mitigate oxidative stress Sulpizio, C., Roller, A., Giester, G., & Rompel, A. (2016). Monatshefte Fur Chemie.
Applications in Photolabile Protecting Groups
The research also extends to the development of photolabile protecting groups based on the chemical backbone similar to this compound. These compounds can be used to protect amino groups on silica gel beads, which can then be deprotected under UV irradiation. This application is particularly relevant in the field of synthetic chemistry, where such protecting groups are crucial for the stepwise construction of complex molecules Matsumoto, J., Senda, Y., Masuda, H., Fuchikawa, T., Shiragami, T., & Yasuda, M. (2009). Bulletin of the Chemical Society of Japan.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(4-methylanilino)inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c1-15-8-11-17(12-9-15)25-23-18-6-4-5-7-19(18)24(26)22(23)16-10-13-20(27-2)21(14-16)28-3/h4-14,25H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAJOBCFTTVLKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-fluoro-N-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B2886494.png)
![2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2886495.png)
methanone](/img/structure/B2886498.png)
![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2886499.png)



![N-[1-(4-Methyl-1,3-thiazol-2-yl)cyclopentyl]prop-2-enamide](/img/structure/B2886503.png)


![N-(3,4-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2886513.png)

![1-(4-Nitrophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2886515.png)

